- Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer, World Intellectual Property Organization, , ,
Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
- 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one
- 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
- 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- ARD193818
- MFCD19443206
- AKOS016007110
- DS-17753
- SCHEMBL1813916
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one
- DTXSID00736559
- 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- DA-00207
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR
- SY116172
- 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
- JKBQCALHIQOSTC-UHFFFAOYSA-N
- 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_
- CS-M1914
- 955368-90-8
- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
-
- MDL: MFCD19443206
- Piscine à noyau: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
- La clé Inchi: JKBQCALHIQOSTC-UHFFFAOYSA-N
- Sourire: O=C1N(CC=C)NC2C1=CN=C(SC)N=2
Propriétés calculées
- Qualité précise: 222.05753213g/mol
- Masse isotopique unique: 222.05753213g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 273
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 83.4Ų
Propriétés expérimentales
- Le PSA: 88.87000
- Le LogP: 1.02750
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H320-H335
- Déclaration d'avertissement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12199-5g |
6-methylsulfanyl-2-prop-2-enyl-1h-pyrazolo[3,4-d]pyrimidin-3-one |
955368-90-8 | 95% | 5g |
$1400 | 2023-09-07 | |
| Matrix Scientific | 120801-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one, 97% |
955368-90-8 | 97% | 1g |
$1162.00 | 2023-09-06 | |
| Matrix Scientific | 120801-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one, 97% |
955368-90-8 | 97% | 5g |
$3592.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A899032-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | ≥95% | 1g |
3,056.40 | 2021-05-17 | |
| Fluorochem | 231609-250mg |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 250mg |
£32.00 | 2022-02-28 | |
| Fluorochem | 231609-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 1g |
£73.00 | 2022-02-28 | |
| Chemenu | CM165661-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 1g |
$636 | 2021-08-05 | |
| Chemenu | CM165661-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 5g |
$2338 | 2021-08-05 | |
| Alichem | A089004505-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 5g |
$3450.50 | 2023-08-31 | |
| Alichem | A089004505-10g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 10g |
$4783.80 | 2023-08-31 |
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Méthode de production
Méthode de production 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ; 5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C
Méthode de production 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,
Méthode de production 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,
Méthode de production 4
- Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Méthode de production 6
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity, ACS Chemical Biology, 2017, 12(7), 1883-1892
Méthode de production 7
- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
Méthode de production 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,
Méthode de production 9
- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,
Méthode de production 10
1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 11
- Chimeric compounds useful in treating diseases, World Intellectual Property Organization, , ,
Méthode de production 12
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
- Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor, World Intellectual Property Organization, , ,
Méthode de production 13
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,
Méthode de production 14
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 15
1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
- WEE1 protein degrading agent, China, , ,
Méthode de production 16
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy, ChemMedChem, 2018, 13(16), 1681-1694
Méthode de production 17
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells, ACS Chemical Biology, 2016, 11(4), 921-930
Méthode de production 18
1.2 Reagents: Trifluoroacetic acid ; rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,
Méthode de production 19
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
Méthode de production 20
- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials
- 1H-Pyrazolo[3,4-d]pyrimidine-1-carboxylic acid, 2,3-dihydro-6-(methylthio)-3-oxo-2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
- Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
- Tert-Butyl 1-allylhydrazinecarboxylate
- ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Fournisseurs
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Littérature connexe
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Informations complémentaires sur 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
Étude récente sur les composés pyrazolopyrimidiniques : Focus sur le 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Les composés pyrazolopyrimidiniques ont récemment attiré l'attention des chercheurs en raison de leurs propriétés biologiques prometteuses. Parmi ces composés, le 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, identifié par le numéro CAS 955368-90-8, a été l'objet de plusieurs études visant à explorer ses potentialités dans divers domaines de la médecine moderne.
Dans une récente publication scientifique, des chercheurs ont investigué les effets cytotoxiques de ce composé sur des lignées cellulaires cancéreuses. Les résultats ont montré une activité antiproliférative significative, avec une sélectivité pour les cellules tumorales par rapport aux cellules saines. Cette découverte souligne le potentiel de ce composé comme candidat pour des thérapies ciblées contre le cancer.
En outre, des travaux préliminaires ont exploré la biodisponibilité du 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one après administration orale. Les données obtenues indiquent une absorption intestinale efficace et une biodistribution favorable dans les tissus cibles. Ces résultats encourageants justifient des études plus approfondies sur la pharmacocinétique et la toxicologie de ce composé.
Une autre étude a examiné l'interaction de ce composé avec des cibles thérapeutiques clés, telles que les kinases impliquées dans les processus oncogéniques. Les résultats ont révélé une inhibition spécifique de certaines kinases, ce qui suggère un mécanisme d'action potentiellement unique par rapport aux inhibiteurs existants.
En conclusion, le 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS 955368-90-8) émerge comme un candidat prometteur dans le développement de nouvelles molécules thérapeutiques. Les résultats des études récentes mettent en lumière ses potentialités en tant qu'agent antitumorale et justifient des investigations supplémentaires pour évaluer son efficacité clinique.
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